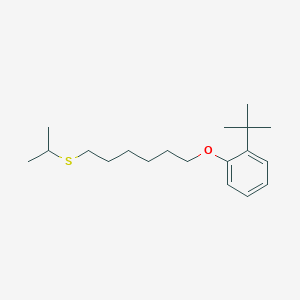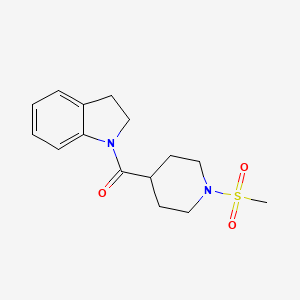![molecular formula C17H28N2O3 B5203668 3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide is a compound that features a piperidine ring, a cyclopentene moiety, and a methoxyethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentene moiety and methoxyethyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Cyclopentene derivatives: These compounds share the cyclopentene moiety and may have similar chemical reactivity.
Methoxyethyl derivatives: These compounds share the methoxyethyl group and may have similar pharmacokinetic properties.
Uniqueness
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide is unique due to its specific combination of functional groups, which can result in distinct biological and chemical properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-22-13-10-18-16(20)7-6-14-8-11-19(12-9-14)17(21)15-4-2-3-5-15/h4,14H,2-3,5-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGHANSMIPXODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
![1-[3-Oxo-3-[3-(4-propan-2-ylanilino)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B5203613.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B5203627.png)
![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)
![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B5203656.png)
![5-bromo-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5203657.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)


![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)
